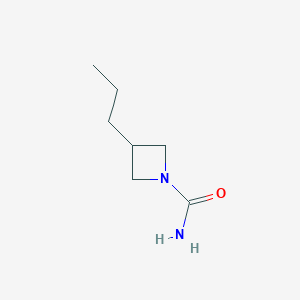![molecular formula C7H7N3 B11923001 Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)
Imidazo[1,5-a]pyridin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-1-amine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde under mild conditions . This method allows for the incorporation of diverse functionalities and chiral substituents.
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-1-carboxylic acid, while reduction can produce this compound derivatives with various substituents .
Scientific Research Applications
Imidazo[1,5-a]pyridin-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and as a scaffold for drug development.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Known for its potential as an anti-tuberculosis agent.
Uniqueness: Imidazo[1,5-a]pyridin-1-amine is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of luminescent materials and as a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C7H7N3/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H,8H2 |
InChI Key |
XJAJIUWYCSBPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)


![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)

![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)




![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)


